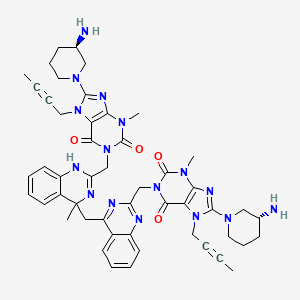
Linagliptin Methyldimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linagliptin Methyldimer is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Linagliptin Methyldimer involves the reaction of Linagliptin with an azo catalyst and an acid. The process begins with dissolving Linagliptin in a mixed solvent of dichloromethane and ethanol. The mixture is then heated to 35°C and reacted for about 10 hours. After the reaction, the mixture is concentrated under reduced pressure, cooled, and then treated with methyl tert-butyl ether. The final product is obtained by filtering and vacuum-drying .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product, which is crucial for its use as an impurity reference substance in the quality control of Linagliptin .
Analyse Chemischer Reaktionen
Types of Reactions
Linagliptin Methyldimer undergoes various chemical reactions, including:
Oxidation: Exposure to peroxide leads to the formation of degradation products.
Reduction: Involves the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common in the synthesis of Linagliptin derivatives.
Common Reagents and Conditions
Oxidation: Peroxide under controlled conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium carbonate as a base in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various degradation products and impurities, which are identified and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Wissenschaftliche Forschungsanwendungen
Linagliptin Methyldimer has several scientific research applications:
Chemistry: Used as a reference substance in the synthesis and quality control of Linagliptin.
Biology: Studied for its potential effects on biological pathways related to diabetes and other metabolic disorders.
Medicine: Investigated for its role in the development of new therapeutic agents for diabetes treatment.
Industry: Utilized in the pharmaceutical industry for the production and quality control of Linagliptin
Wirkmechanismus
Linagliptin Methyldimer, like Linagliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of active incretin hormones, which in turn increases insulin secretion and decreases glucagon secretion. The molecular targets include the DPP-4 enzyme and the pathways involved in glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metformin: Another antidiabetic drug that improves insulin sensitivity.
Semaglutide: A GLP-1 receptor agonist that mimics the effects of incretin hormones.
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action
Uniqueness
Linagliptin Methyldimer is unique due to its specific role as an impurity in the synthesis of Linagliptin. Its presence and characterization are crucial for the quality control of Linagliptin, ensuring the safety and efficacy of the final pharmaceutical product .
Eigenschaften
Molekularformel |
C50H56N16O4 |
|---|---|
Molekulargewicht |
945.1 g/mol |
IUPAC-Name |
8-[(3R)-3-aminopiperidin-1-yl]-1-[[4-[[2-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]methyl]quinazolin-4-yl]methyl]-4-methyl-1H-quinazolin-2-yl]methyl]-7-but-2-ynyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C50H56N16O4/c1-6-8-24-63-40-42(56-46(63)61-22-14-16-31(51)27-61)59(4)48(69)65(44(40)67)29-38-53-35-20-12-10-18-33(35)37(55-38)26-50(3)34-19-11-13-21-36(34)54-39(58-50)30-66-45(68)41-43(60(5)49(66)70)57-47(64(41)25-9-7-2)62-23-15-17-32(52)28-62/h10-13,18-21,31-32H,14-17,22-30,51-52H2,1-5H3,(H,54,58)/t31-,32-,50?/m1/s1 |
InChI-Schlüssel |
CEWRYIAJQLCIAT-BZDWUGKRSA-N |
Isomerische SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCC[C@H](C1)N)N(C8=O)C)C |
Kanonische SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCCC(C1)N)N(C8=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







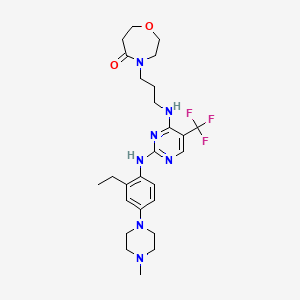
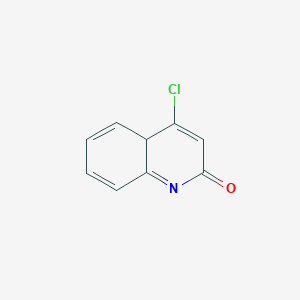

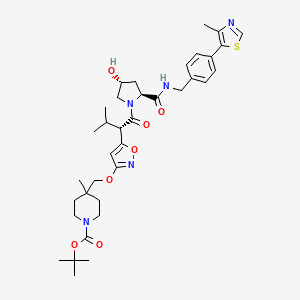
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
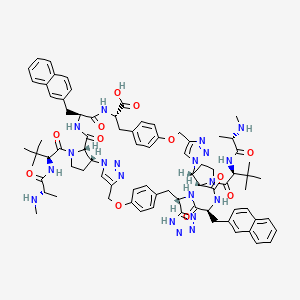
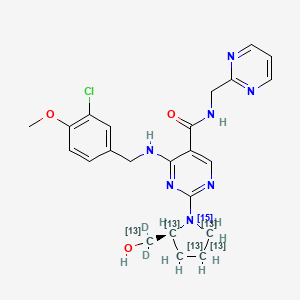
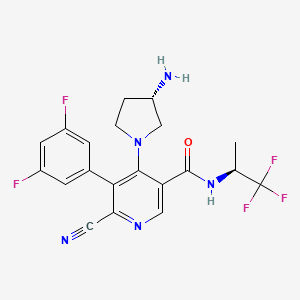
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)
